molecular formula C6H14ClNOS B6609010 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride CAS No. 2866353-22-0

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride

Cat. No.: B6609010
CAS No.: 2866353-22-0
M. Wt: 183.70 g/mol
InChI Key: QRILWHDMJTWTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride, commonly referred to as 3-AMC, is a cyclic, sulfur-containing organic compound that is widely used in biochemical and physiological research. It is a structural analog of the neurotransmitter glutamate, and has been investigated for its potential use in the treatment of neurological conditions such as Alzheimer’s disease and epilepsy. 3-AMC is also used in laboratory experiments to study the structure and function of proteins, as well as its effects on the metabolism of other molecules. The purpose of

Scientific Research Applications

3-AMC has a wide range of scientific research applications, including its use as an agonist for the NMDA receptor, an ionotropic glutamate receptor. It has also been used as a tool to study the structure and function of proteins, as well as its effects on the metabolism of other molecules. In addition, 3-AMC has been investigated in the treatment of neurological conditions such as Alzheimer’s disease and epilepsy.

Mechanism of Action

3-AMC is an agonist of the NMDA receptor, which is an ionotropic glutamate receptor. When activated, this receptor allows the flow of calcium ions into the cell, which can lead to a variety of physiological effects. 3-AMC also binds to other proteins, such as the metabotropic glutamate receptor and the GABA-A receptor, which can lead to different effects depending on the type of receptor it binds to.
Biochemical and Physiological Effects
3-AMC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase synaptic plasticity, which can lead to improved memory and learning. In addition, 3-AMC has been shown to have neuroprotective effects, which can help protect neurons from damage. It has also been shown to have anticonvulsant and anxiolytic effects, which can help reduce seizures and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-AMC in laboratory experiments is that it is a relatively safe compound that can be easily synthesized and stored. Additionally, it has a wide range of potential applications, making it a versatile and useful tool for scientific research. One of the main limitations of using 3-AMC is that it is not as potent as other compounds, such as glutamate, which can lead to weaker effects. Additionally, 3-AMC can be toxic at higher concentrations, so it is important to use it in the correct concentrations.

Future Directions

There are a number of potential future directions for the use of 3-AMC in scientific research. One of the most promising areas of research is in the treatment of neurological conditions such as Alzheimer’s disease and epilepsy. Additionally, 3-AMC could be used to study the structure and function of proteins, as well as its effects on the metabolism of other molecules. Finally, 3-AMC could be used to develop new drugs that target specific receptors, such as the NMDA receptor.

Synthesis Methods

3-AMC can be synthesized in a two-step process from its precursors, 3-amino-3-methylcyclobutan-1-ol (AMCB) and chlorosulfonic acid. In the first step, the AMCB is mixed with chlorosulfonic acid in a 1:1 molar ratio and heated to 60-70°C. This reaction produces 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, which is then hydrolyzed with hydrochloric acid to yield 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride.

Properties

IUPAC Name

3-amino-3-(methylsulfanylmethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-9-4-6(7)2-5(8)3-6;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRILWHDMJTWTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC(C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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